molecular formula C21H25FN2O2 B14990540 4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B14990540
M. Wt: 356.4 g/mol
InChI Key: WEVXFLBMPVUREB-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperidinyl ethyl chain attached to a benzamide core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of the Piperidinyl Ethyl Intermediate: This step involves the reaction of piperidine with an appropriate alkylating agent to form the piperidinyl ethyl intermediate.

    Introduction of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl derivative under suitable conditions to introduce the methoxyphenyl group.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with a fluorinated benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and activity. The piperidinyl ethyl chain may also contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methoxy group and piperidinyl ethyl chain contribute to its overall activity and selectivity.

Properties

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25FN2O2/c1-26-19-11-7-16(8-12-19)20(24-13-3-2-4-14-24)15-23-21(25)17-5-9-18(22)10-6-17/h5-12,20H,2-4,13-15H2,1H3,(H,23,25)

InChI Key

WEVXFLBMPVUREB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCCCC3

Origin of Product

United States

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